Emepronium Bromide

Beschreibung

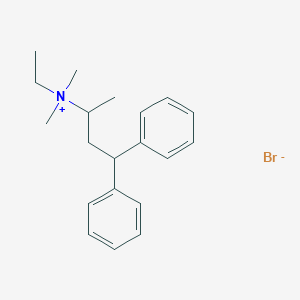

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4,4-diphenylbutan-2-yl-ethyl-dimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N.BrH/c1-5-21(3,4)17(2)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20H,5,16H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKFSMBPRQBNCH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27892-33-7 (Parent) | |

| Record name | Emepronium bromide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50875265 | |

| Record name | Emepronium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3614-30-0 | |

| Record name | Emepronium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3614-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emepronium bromide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emepronium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Emepronium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMEPRONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZM699L2TL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Pharmacology of Emepronium Bromide

Elucidation of Antimuscarinic Receptor Interactions

Muscarinic receptors are G protein-coupled receptors (GPCRs) with five subtypes (M1-M5) that are distributed throughout the body. nih.govwikipedia.org The odd-numbered receptors (M1, M3, M5) are coupled to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium and subsequent cellular excitation, such as smooth muscle contraction. derangedphysiology.com The even-numbered receptors (M2, M4) are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP and inhibitory cellular effects. derangedphysiology.com

Emepronium (B1206306) bromide is considered a non-selective muscarinic antagonist, meaning it does not show significant preference for any single muscarinic receptor subtype. nih.govresearchgate.net It acts on muscarinic receptors generally, including those located on the detrusor muscle of the bladder. thebiogrid.org While M2 receptors are the most numerous subtype in the bladder, M3 receptors are primarily responsible for mediating the contraction of the detrusor muscle. researchgate.net Emepronium's therapeutic effect is largely due to its blockade of these M3 receptors, which prevents ACh from inducing bladder muscle contraction. Although specific binding affinity data for emepronium across all M1-M5 subtypes is not extensively detailed in the provided search results, its classification as a non-selective antagonist implies a broad interaction profile. nih.govresearchgate.net

Table 1: Muscarinic Receptor Subtypes and Their General Function

| Receptor Subtype | G-Protein Coupling | Primary Signaling Pathway | General Function in Bladder/CNS |

|---|---|---|---|

| M1 | Gq | Increases Phospholipase C | Mediates slow EPSP in ganglia; influences cognitive function. wikipedia.orgderangedphysiology.comnih.gov |

| M2 | Gi | Decreases Adenylyl Cyclase | Predominant receptor in the heart (cardiac slowing); modulates detrusor contraction. researchgate.netnih.gov |

| M3 | Gq | Increases Phospholipase C | Mediates smooth muscle contraction (detrusor), glandular secretion. wikipedia.orgresearchgate.netnih.gov |

| M4 | Gi | Decreases Adenylyl Cyclase | Found in the CNS; produces generally inhibitory effects. wikipedia.org |

| M5 | Gq | Increases Phospholipase C | Low levels in the CNS; function not well-defined. wikipedia.org |

This table provides a general overview of muscarinic receptor functions.

Emepronium bromide functions as a competitive antagonist at muscarinic receptors. nih.govthebiogrid.org This means it binds reversibly to the same site as the endogenous agonist, acetylcholine (B1216132), but does not activate the receptor. By occupying the receptor site, it prevents acetylcholine from binding and initiating the signaling cascade that leads to muscle contraction. ics.org The blockade can be overcome if the concentration of acetylcholine increases significantly, which is a hallmark of competitive antagonism. ics.org This action is crucial to its effect on the bladder, as it blocks the parasympathetic signals that cause the detrusor muscle to contract during the bladder filling phase. ics.org

Specificity and Affinity for Muscarinic Acetylcholine Receptor Subtypes (M1-M5)

Ganglion-Blocking Effects and Their Contribution to Pharmacological Action

In addition to its primary antimuscarinic activity, this compound is also classified as a ganglionic blocking agent. cvpharmacology.comnih.gov This action involves the blockade of nicotinic acetylcholine receptors (specifically the NN subtype) located in autonomic ganglia. wikipedia.orgtaylorandfrancis.com These ganglia are critical relay stations for both the sympathetic and parasympathetic nervous systems, where signals are transmitted from preganglionic to postganglionic neurons. cvpharmacology.comwikipedia.org

Influence on Detrusor Muscle Contractility and Bladder Physiology

The combined antimuscarinic and ganglion-blocking properties of this compound directly impact bladder function, leading to a reduction in involuntary bladder contractions and an increase in storage capacity. jodrugs.comnih.gov

Urodynamic studies have demonstrated that this compound reduces detrusor pressure during bladder filling. researchgate.netnih.gov In patients with uninhibited bladders, the drug decreases the amplitude of voiding contractions. nih.gov This leads to a reduction in urinary urgency and incontinence episodes. jodrugs.com Consequently, the urinary flow rate is also reduced. nih.gov This effect is a direct result of the inhibition of acetylcholine-mediated detrusor muscle contractions.

This compound significantly increases bladder capacity. jodrugs.comnih.govnih.gov This is achieved through two primary mechanisms. First, by blocking muscarinic receptors on the detrusor muscle, it causes the muscle to relax, allowing the bladder to hold a larger volume of urine before the sensation of fullness is perceived. ics.org Second, it delays the first desire to void and the onset of bladder spasms. jodrugs.comnih.gov Studies have shown that the effect of emepronium on bladder capacity may last longer than its effect on detrusor pressure. nih.gov

Table 2: Summary of Urodynamic Effects of this compound

| Parameter | Effect | Mechanism |

|---|---|---|

| Detrusor Pressure | Decreased researchgate.netnih.gov | Antagonism of M3 muscarinic receptors on the detrusor muscle. |

| Urinary Flow | Reduced nih.gov | Consequence of reduced detrusor contractility. nih.gov |

| Bladder Capacity | Increased jodrugs.comnih.gov | Relaxation of detrusor muscle and delayed urge to void. nih.gov |

| Involuntary Contractions | Decreased amplitude nih.gov | Blockade of parasympathetic stimulation of the bladder. ics.org |

Reduction of Detrusor Pressure and Urinary Flow Dynamics

Investigation of Peripheral and Central Nervous System Pharmacodynamics

This compound is a quaternary ammonium (B1175870) anticholinergic agent. ncats.iowikipedia.org Its pharmacological effects are primarily attributed to its action as a muscarinic receptor antagonist. nih.gov As a quaternary ammonium compound, it is characterized by poor absorption from the gastrointestinal tract and limited ability to cross the blood-brain barrier. nih.govucf.edu.cu This profile influences its systemic effects and its activity within the central and peripheral nervous systems.

Effects on Lower Esophageal Sphincter Pressure

The lower esophageal sphincter (LES) is a high-pressure zone that prevents the reflux of gastric contents into the esophagus. mhmedical.comgastroenterologyandhepatology.net Its function is regulated by both myogenic and neural control mechanisms. nih.gov this compound has been shown to influence the pressure of the LES. Some reports indicate that the drug can lower the pressure of the LES, which may promote gastroesophageal reflux. scispace.comswallowstudy.com

A clinical study investigated the direct effects of this compound on LES pressure in patients with detrusor instability who had no prior symptoms of esophageal dysfunction. researchgate.net The trial measured LES pressure before and after both intramuscular and oral administration of the drug. The intramuscular injection of 50 mg of this compound resulted in a statistically significant reduction in LES pressure (p<0.01) when measured 15 minutes post-administration. researchgate.net However, after four weeks of oral treatment, the LES pressure was not significantly different from the initial pretreatment levels. researchgate.net This discrepancy was noted despite two of the eleven initial participants withdrawing from the oral treatment phase due to heartburn and dysphagia. researchgate.net

Table 1: Effect of this compound on Lower Esophageal Sphincter (LES) Pressure

| Administration Route | Dosage | Time of Measurement | Effect on LES Pressure | Statistical Significance |

|---|---|---|---|---|

| Intramuscular | 50 mg | 15 minutes post-injection | Significant Reduction | p < 0.01 |

| Oral | 200 mg (four times daily) | After 4 weeks | Not significantly different from pretreatment | Not Significant |

Exploration of Potential Central Nervous System Depressant Activities

Central nervous system (CNS) depressants are substances that slow down brain activity by mechanisms such as enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA). addictioncenter.comadf.org.au This action can lead to effects like relaxation, drowsiness, and slowed breathing. addictioncenter.comadf.org.au

Modulation of Other Receptor Systems (e.g., Noradrenergic, Dopaminergic, Serotoninergic, Opiate, Calcium Channel)

The primary mechanism of this compound is the blockade of muscarinic acetylcholine receptors. nih.govnih.gov Its activity at other receptor systems has been investigated to understand its specificity.

In vitro receptor binding studies have been conducted to determine the affinity of this compound for various receptor types, including alpha- and beta-noradrenergic, dopaminergic, serotoninergic, and opiate receptors, as well as calcium channel binding sites. nih.gov In one such comparative study, this compound was found to be active only at muscarinic receptors, with a reported IC50 value of 236 nM. nih.gov The study found it to be inactive at the other tested receptor systems, including adrenergic, dopaminergic, serotoninergic, and opiate receptors. nih.gov

Table 2: In Vitro Receptor Binding Affinity of this compound

| Receptor System | Binding Activity | IC50 Value |

|---|---|---|

| Muscarinic | Active | 236 nM |

| Alpha-Noradrenergic | Inactive | Not Applicable |

| Beta-Noradrenergic | Inactive | Not Applicable |

| Dopaminergic | Inactive | Not Applicable |

| Serotoninergic | Inactive | Not Applicable |

| Opiate | Inactive | Not Applicable |

| Calcium Channel ([3H]nitrendipine sites) | Inactive | Not Applicable |

Clinical Efficacy and Comparative Effectiveness Research

Efficacy in Detrusor Overactivity and Instability Syndromes

Detrusor overactivity is a common cause of urinary frequency, urgency, and urge incontinence. Emepronium (B1206306) bromide has been investigated for its role in managing these symptoms.

Impact on Urinary Frequency and Urge Incontinence

Numerous studies have evaluated the effectiveness of emepronium bromide in reducing urinary frequency and episodes of urge incontinence. jodrugs.com As an anticholinergic agent, it works by blocking acetylcholine (B1216132) at postganglionic muscarinic receptors, which leads to a reduction in detrusor muscle contractions and an increase in bladder capacity. This mechanism of action helps to alleviate the primary symptoms of overactive bladder.

Clinical trials have shown that this compound can decrease the number of voidings and incontinence episodes by increasing bladder capacity and delaying the initial urge to void. jodrugs.com However, the results have not always been consistent across all studies and patient populations. Some research has indicated that the medication is effective, with symptomatic improvements sometimes persisting even after discontinuation of the drug. jodrugs.com Conversely, other studies, particularly those involving elderly patients, have reported that this compound is ineffective in managing urinary frequency and incontinence. jodrugs.com

In a study involving elderly women with urinary incontinence due to an uninhibited bladder, intramuscular injection of this compound was found to increase bladder capacity and delay the onset of bladder spasm and the desire to void. jodrugs.com Another study reported that patients with urinary incontinence experienced a decrease in incontinence episodes by more than 60%. jodrugs.com

However, some comparative studies have yielded different results. For instance, a double-blind, cross-over trial comparing this compound, flavoxate (B1672763) hydrochloride, and a placebo in women with detrusor overactivity incontinence found that only the placebo resulted in a statistically significant decrease in the frequency of voids, incontinence, and nocturia. auajournals.org Another study found that both this compound and flavoxate hydrochloride gave inferior therapeutic results to a placebo.

The table below summarizes the findings from a comparative study on the effects of this compound and flavoxate on urinary frequency.

Efficacy in Nocturnal Frequency of Micturition

This compound has also been specifically evaluated for its effectiveness in reducing nocturnal frequency of micturition, or nocturia. A double-blind, cross-over trial involving elderly women demonstrated that this compound was superior to a placebo in diminishing the frequency of nighttime urination, although not all individuals benefited. bmj.comnih.gov It has been suggested that the drug may work by altering the established habit of waking at night to urinate. bmj.comnih.gov

In a study of patients with nocturia, treatment with this compound resulted in a decrease in nocturia by more than 30%. jodrugs.com Clinical studies have shown a 10–20% decrease in micturition frequency at higher doses.

Comparative Pharmacological Efficacy Studies

The clinical utility of this compound has been further elucidated through comparative studies against other agents used to treat overactive bladder.

Comparison with Other Anticholinergic Agents (e.g., Oxybutynin (B1027), Terodiline (B98686), Propiverine, Propantheline)

This compound has been compared to other anticholinergic drugs with varying results.

Oxybutynin: In a double-blind clinical trial involving patients with detrusor overactivity or hypersensitivity, oxybutynin was one of the agents compared. walterbushnell.com Receptor binding studies have shown that both this compound and oxybutynin are active at muscarinic receptors, with oxybutynin showing a weak affinity for [3H]nitrendipine binding sites as well. drugbank.com

Terodiline: Terodiline, which has both anticholinergic and calcium antagonist properties, has been shown to be preferred by patients over emepronium in some studies. It also tended to be more effective at reducing voluntary micturition frequency and incontinence episodes.

Propiverine: Propiverine is another anticholinergic agent used for overactive bladder. wikidoc.org While direct comparative efficacy data with this compound is limited, both are part of the same therapeutic class. drugbank.com

Propantheline (B1209224): Propantheline has been used in the treatment of overactive bladder. harvard.edu One review noted that older anticholinergic drugs like emepronium and propantheline have well-established side effect profiles. nih.gov In a study on patients with an "unstable bladder" who had not responded to propantheline bromide and/or this compound, subsequent treatment with flavoxate hydrochloride was investigated. nih.gov

Comparison with Non-Anticholinergic Agents (e.g., Flavoxate, Imipramine (B1671792), Alpha-Adrenergic Agonists, Calcium Channel Blockers, Botulinum Toxin A)

This compound has also been compared with drugs that have different mechanisms of action.

Imipramine: In a study evaluating cystometric changes produced by parenterally administered drugs in female patients with detrusor instability, this compound was found to be the only drug among flavoxate hydrochloride and imipramine hydrochloride to cause a significant improvement in bladder capacity and a reduction in detrusor pressure. auajournals.orgnih.gov

Alpha-Adrenergic Agonists: The role of alpha-receptor antagonists in overactive bladder is still being fully explored. nih.gov

Calcium Channel Blockers: Nifedipine, a calcium channel blocker, has been shown to reduce the amplitude of voiding contractions in a dose-dependent manner. researchgate.net Terodiline also exhibits calcium antagonist properties in addition to its anticholinergic effects.

Botulinum Toxin A: No studies were identified that directly compared this compound with botulinum toxin A. nih.gov Botulinum toxin A works by selectively blocking parasympathetic nerve transmission to the detrusor muscle at the local bladder level. nih.gov

The following table presents a summary of the receptor binding activity of this compound and other bladder spasmolytics.

Efficacy of Combination Therapies Involving this compound

The potential for enhanced efficacy through combination therapy has been explored.

A study comparing the combination of this compound and flavoxate to this compound alone in patients with an uninhibited bladder found that the combination therapy was significantly more effective. karger.comnih.govkarger.com The two drugs act through different mechanisms: this compound has an anticholinergic effect, while flavoxate has a direct myolytic (muscle-relaxing) action on the bladder muscle. karger.com

However, a 4-week randomized, double-blind, cross-over study in elderly women with detrusor instability did not find the combination of this compound and flavoxate hydrochloride to be an effective treatment for urinary incontinence associated with this condition, despite some evidence of a pharmacological effect on the bladder. nih.gov

Long-Term Outcomes and Durability of Therapeutic Effects

The evaluation of long-term outcomes and the durability of the therapeutic effects of this compound is constrained by a notable scarcity of extensive, long-duration clinical trials, a limitation common to many anticholinergic agents of its era. nih.govnih.gov Most clinical investigations into its efficacy were conducted over short periods. nih.gov However, existing studies provide some insight into its sustained performance.

A controlled trial focusing on elderly female patients with transient and established incontinence found that this compound exerted a statistically significant effect in reducing incontinence episodes. oup.comoup.com Although the observed reduction was modest, the researchers suggested that a longer treatment duration might amplify this therapeutic response, indicating that the full benefits may not be apparent in short-term use. oup.comoup.com

Evidence of a potential "carry-over" effect has also been reported. In a trial involving rehabilitation patients, the positive effects of the treatment appeared to persist into a subsequent placebo period. oup.com This finding may suggest that this compound can contribute to the re-establishment of a normal micturition pattern or habit formation, pointing towards a degree of durable impact beyond the immediate treatment window. oup.com

Further research through a double-blind, controlled crossover trial provided patient-reported evidence of efficacy. karger.com In this study, participants showed a statistically significant preference for the effects of this compound when compared to a placebo. karger.com The same study also documented objective urodynamic improvements, including an increase in bladder capacity for patients with left-shift cystometrograms and an increased volume at the first bladder contraction in those with detrusor hyperreflexia. karger.com

Comparisons with other medications have been made, though long-term head-to-head data is limited. Studies comparing this compound with flavoxate hydrochloride have reported varying rates of improvement for detrusor overactivity. ics.orgwalterbushnell.com However, comprehensive reviews have concluded that there is inadequate evidence from the few, small-scale trials to definitively assess whether alternative drugs are superior or inferior to anticholinergics like this compound in the long-term management of overactive bladder syndrome. nih.gov

Interactive Data Tables

Table 1: Summary of Clinical Trial Findings on this compound Efficacy

| Study Focus | Patient Population | Key Findings Related to Durability/Sustained Effect | Citation |

| Incontinence in the Elderly | Elderly females with transient and established incontinence | Showed a significant, though small, reduction in incontinence. Researchers suggested a longer treatment period could increase the response. | oup.comoup.com |

| Rehabilitation Setting | Patients undergoing rehabilitation with transient incontinence | A "carry-over" of effect was observed from the drug to the placebo period, suggesting a potential for habit re-establishment. | oup.com |

| Patient Preference & Urodynamics | Patients with urgency and urge incontinence | Patients statistically preferred the effect of this compound over placebo. Urodynamic improvements, such as increased bladder capacity, were noted. | karger.com |

| Comparative Efficacy | Patients with detrusor overactivity | Compared with flavoxate hydrochloride, both drugs showed improvement, but long-term comparative conclusions are limited. | ics.orgwalterbushnell.com |

Adverse Events and Toxicological Mechanisms

Mechanisms of Esophageal Injury

Emepronium (B1206306) bromide has been identified as a cause of drug-induced esophageal injury, including acute esophagitis, ulceration, and the formation of strictures. nih.govnih.gov The damage is primarily a result of direct, localized chemical injury to the esophageal mucosa rather than a systemic effect. researchgate.netfda.gov

The fundamental mechanism of esophageal injury from emepronium bromide is a direct caustic effect on the esophageal lining. researchgate.net When the tablet remains in contact with the mucosa for a prolonged period, it can create a high local concentration of the drug, which is ulcerogenic. journals.co.zaport.ac.uk This direct chemical irritation leads to a pathological process beginning with localized inflammation (esophagitis), which can progress to erosions and sharply defined ulcers. nih.govresearchgate.netresearchgate.net

Studies have shown that this compound can induce moderate to severe injury to the mucosal layer due to its chemical properties. ispub.comtandfonline.com The resulting damage is a form of chemical esophagitis, characterized by lesions that can be solitary or multiple. nih.govresearchgate.net Endoscopic examinations in affected patients have consistently revealed ulceration, most commonly in the mid-esophagus. nih.govjournals.co.za The symptoms, such as severe retrosternal pain and difficulty swallowing, typically resolve after the medication is discontinued. nih.gov

Severe, deep, or circumferential ulceration caused by this compound can lead to the formation of esophageal strictures during the healing process. nih.govradiologykey.comnih.gov A stricture is a narrowing of the esophagus caused by the formation of scar tissue. While esophageal ulceration has been more commonly reported, there are documented cases where the use of this compound was identified as the causative agent in the development of esophageal strictures. nih.govnih.govresearchgate.net

The pathogenesis involves the body's natural healing response to deep mucosal injury. As the ulcers heal, fibrous tissue can be deposited, which may contract over time, leading to a reduction in the esophageal lumen diameter. This process results in a benign stricture, causing progressive dysphagia. radiologykey.com Factors that may increase the risk of stricture formation include the severity of the initial ulcerative esophagitis and the extent of the mucosal area damaged. radiologykey.commedpulse.in

The primary factor precipitating esophageal injury is the prolonged contact time between the this compound tablet and the esophageal mucosa. researchgate.netsmj.org.sg This extended contact allows for a high local concentration of the caustic drug to build up, leading to mucosal damage. journals.co.zasmj.org.sg Several factors contribute to this phenomenon:

Tablet Properties : The physical characteristics of the tablet itself, such as a tendency to adhere to mucosal surfaces (bioadhesion) and its hygroscopic nature (tending to absorb moisture), can cause it to stick to the esophageal lining. journals.co.zaport.ac.uk

Insufficient Fluid Intake : Swallowing the tablet with little or no water is a major contributing factor. journals.co.za Adequate fluid is necessary to ensure the tablet transits quickly through the esophagus and into the stomach.

Patient Posture : Taking the medication immediately before lying down or in a recumbent position significantly increases esophageal transit time, raising the risk of the tablet lodging in the esophagus. journals.co.zasmj.org.sg

Anatomical Narrowing : The mid-esophagus is the most common site of injury, which is believed to be due to anatomical narrowing caused by compression from the aortic arch. journals.co.zaresearchgate.net This narrowing can physically impede the tablet's passage.

| Factor Category | Specific Factor | Mechanism of Action | Reference |

|---|---|---|---|

| Drug Formulation | Tablet Adherence / Hygroscopicity | Causes the tablet to stick to the esophageal mucosa, preventing its passage to the stomach. | journals.co.zaport.ac.uk |

| Patient Behavior | Insufficient Fluid Intake | Fails to provide adequate lubrication and propulsive force to wash the tablet into the stomach. | journals.co.za |

| Patient Behavior | Taking Medication Before Lying Down | Increases esophageal transit time and the likelihood of the tablet remaining in the esophagus. | journals.co.zasmj.org.sg |

| Physiological | Anatomical Narrowing (e.g., Aortic Arch) | Physically impedes the passage of the tablet, causing it to become lodged. | journals.co.zaresearchgate.net |

| Resulting Condition | High Local Drug Concentration | The lodged tablet dissolves slowly, releasing a concentrated, ulcerogenic solution directly onto the mucosa. | journals.co.zasmj.org.sg |

Causative Factors in Esophageal Stricture Formation

Oro-pharyngeal Adverse Reactions

Adverse reactions involving the oral cavity and pharynx have also been reported with this compound. Specifically, cases of mouth ulceration have been documented. nih.gov The mechanism is believed to be analogous to that of esophageal injury: direct contact of the drug with the mucosal surfaces of the mouth. If a tablet is not swallowed promptly and is allowed to dissolve in the mouth, its caustic properties can cause localized chemical irritation and subsequent ulceration of the oral mucosa. nih.gov The anticholinergic effect of the drug, which can cause dry mouth (xerostomia), may also be a contributing factor, as reduced saliva production impairs natural lubrication and clearance of drug residues from the oral cavity. ispub.com

Systemic Anticholinergic Adverse Effects (excluding general symptomology)

This compound is an anticholinergic agent, and its therapeutic effect on urinary frequency is derived from this property. nih.govwikipedia.org However, this same mechanism is responsible for the adverse effect of incomplete bladder emptying, leading to the accumulation of residual urine. nih.gov

The pathophysiology is centered on the drug's effect on the detrusor muscle of the bladder wall. Normal urination (micturition) involves the coordinated contraction of the detrusor muscle, which is stimulated by the parasympathetic nervous system via cholinergic receptors. researchgate.netmedscape.com this compound acts as an antagonist at these cholinergic receptors, interfering with this signaling pathway. researchgate.net

By blocking the cholinergic input, this compound reduces the force and contractility of the detrusor muscle. nih.govresearchgate.net Urodynamic studies have demonstrated that the drug leads to a reduction in detrusor pressure during micturition. nih.gov This weakened contraction prevents the bladder from expelling its contents completely, resulting in a post-void residual volume of urine. nih.govtruemeds.in While this action increases the bladder's storage capacity, it simultaneously impairs its ability to fully empty, leading to the development of residual urine. nih.gov

Mechanisms of Tachycardia and Cardiovascular Alterations

This compound, as a muscarinic antagonist, exerts its primary effects by blocking the action of acetylcholine (B1216132) at muscarinic receptors. nih.gov These receptors are widely distributed throughout the body, including in the cardiovascular system, where they play a crucial role in regulating heart rate and function. nih.gov The tachycardia, or elevated heart rate, observed with this compound is a direct consequence of its anticholinergic activity. nih.gov

The sinoatrial (SA) node, the heart's natural pacemaker, is heavily influenced by the parasympathetic nervous system via the vagus nerve, which releases acetylcholine. Acetylcholine binds to M2 muscarinic receptors on the SA node, leading to a decrease in the heart rate. By competitively blocking these M2 receptors, this compound inhibits the parasympathetic (vagotonic) influence on the heart. nih.govnih.gov This disinhibition of the SA node allows for an increased firing rate, resulting in tachycardia.

The table below summarizes the primary mechanism of this compound-induced tachycardia.

| Receptor Site | Normal Physiological Action of Acetylcholine | Effect of this compound (Antagonist) | Resulting Cardiovascular Alteration |

| M2 Muscarinic Receptors (Sinoatrial Node) | Decreases heart rate (negative chronotropy) | Blocks acetylcholine binding, reducing parasympathetic tone | Increased heart rate (Tachycardia) |

| M2 Muscarinic Receptors (Atrioventricular Node) | Slows conduction velocity (negative dromotropy) | Blocks acetylcholine binding | Potentially increased AV conduction |

It is important to note that the cardiovascular effects of this compound are dose-dependent. At therapeutic doses, the effects are generally mild, but in overdose situations, significant tachycardia can occur.

Neuromuscular Effects, Including Paralysis in Overdose Contexts

While the primary therapeutic action of this compound is at muscarinic receptors, in overdose situations, its pharmacological effects can extend to nicotinic receptors, which are crucial for neuromuscular transmission. nih.govnih.gov This can lead to severe neuromuscular effects, including paralysis. nih.govnih.gov

The neuromuscular junction is the synapse between a motor neuron and a muscle fiber. The neurotransmitter at this junction is acetylcholine, which acts on nicotinic acetylcholine receptors (nAChRs) on the muscle endplate to initiate muscle contraction. mhmedical.com

In cases of significant overdose, this compound, despite being primarily a muscarinic antagonist, can exhibit activity at the neuromuscular junction. It is proposed that at very high concentrations, this compound can act as a competitive antagonist at the nicotinic receptors on the motor end plate. nih.gov This blockade prevents acetylcholine from binding to its receptors, thereby inhibiting the depolarization of the muscle fiber and subsequent muscle contraction. mhmedical.com The result is muscle weakness that can progress to flaccid paralysis. nih.gov

A case report has documented an instance of a voluntary overdose of this compound leading to respiratory failure due to neuromuscular paralysis. nih.gov The patient exhibited widely dilated pupils, a classic sign of anticholinergic toxicity, and subsequently developed difficulty swallowing, breathing, and jerky limb movements, consistent with partial curarization, before progressing to respiratory paralysis requiring mechanical ventilation. nih.gov This clinical presentation underscores the potential for this compound in overdose to induce a neuromuscular blockade.

The table below outlines the proposed mechanism of neuromuscular paralysis in the context of this compound overdose.

| Receptor Site | Normal Physiological Action of Acetylcholine | Proposed Effect of this compound Overdose (Antagonist) | Resulting Neuromuscular Effect |

| Nicotinic Acetylcholine Receptors (Neuromuscular Junction) | Binds to receptors on the motor endplate, causing depolarization and muscle contraction. | Competitively blocks acetylcholine binding at high concentrations. | Inhibition of muscle contraction, leading to muscle weakness and paralysis. nih.govmhmedical.com |

Drug-Drug Interactions and Pharmacodynamic Modulations

The pharmacodynamic profile of this compound, primarily its anticholinergic activity, predisposes it to clinically significant drug-drug interactions. drugbank.comnih.gov These interactions occur when other drugs either potentiate (synergistic/additive effect) or antagonize the anticholinergic effects of this compound. nih.govtg.org.au

Additive Anticholinergic Effects: Concurrent use of this compound with other medications possessing anticholinergic properties can lead to an increased risk and severity of adverse effects. drugbank.com These effects can manifest as severe dry mouth, blurred vision, constipation, urinary retention, and central nervous system effects like confusion and delirium. nih.gov

Antagonistic Effects: Conversely, co-administration with drugs that enhance cholinergic activity, such as acetylcholinesterase inhibitors, can diminish the therapeutic efficacy of this compound.

The following table provides examples of potential pharmacodynamic drug-drug interactions with this compound.

| Interacting Drug Class | Example Drugs | Mechanism of Interaction | Potential Clinical Outcome |

| Other Anticholinergic Agents | Atropine, Benzatropine, Aclidinium | Additive/Synergistic: Both drugs block muscarinic receptors. drugbank.comnih.gov | Increased risk and severity of anticholinergic side effects (e.g., dry mouth, blurred vision, urinary retention, tachycardia). nih.govdrugbank.com |

| Antihistamines (First-Generation) | Diphenhydramine, Chlorpheniramine | Additive/Synergistic: These antihistamines have significant secondary anticholinergic properties. | Enhanced sedation, confusion, and other anticholinergic adverse effects. |

| Tricyclic Antidepressants (TCAs) | Amitriptyline, Imipramine (B1671792) | Additive/Synergistic: TCAs possess strong anticholinergic activity. | Increased likelihood of anticholinergic toxicity, including cardiovascular and central nervous system effects. |

| Antipsychotics | Olanzapine, Clozapine | Additive/Synergistic: Many antipsychotics have anticholinergic side effects. | Potentiation of anticholinergic effects such as constipation, urinary retention, and cognitive impairment. |

| Sympathomimetic Agents | Salbutamol, Dobutamine, Dopamine | Synergistic: These drugs can increase heart rate through different mechanisms (beta-adrenergic stimulation). drugbank.com | Increased risk of significant tachycardia. drugbank.com |

| Cholinesterase Inhibitors | Donepezil, Rivastigmine | Antagonistic: These drugs increase the availability of acetylcholine, opposing the action of this compound. drugbank.comnih.gov | Decreased therapeutic effect of this compound. drugbank.com |

These interactions are particularly relevant in elderly populations, who are often on multiple medications and are more susceptible to the adverse effects of anticholinergic drugs. nih.gov

Advanced Pharmaceutical Formulation Research and Development

Development and Evaluation of Emepronium (B1206306) Carrageenate Complex

The development of an emepronium carrageenate complex represents a significant advancement in the formulation of this compound. This research was driven by the need to address the esophageal irritation associated with the original emepronium bromide salt.

The synthesis of the emepronium carrageenate complex is achieved by reacting emepronium, typically in its bromide salt form, with carrageenan or one of its salts (e.g., sodium or potassium salt) in a solution. google.com A common method involves dissolving this compound in distilled water, to which carrageenan is added while stirring at room temperature. google.com This process results in the formation of a stable, well-defined complex. google.com

The resulting complex can be prepared to contain a specific proportion of the active drug, typically ranging from 10% to 70% by weight of emepronium, calculated as this compound. google.com For many formulations, the amount of this compound in the complex is suitably between 50% and 70% by weight. google.com The final product is a complex that is only sparingly soluble in water. google.com

The primary mechanism for the reduced esophageal irritation of the emepronium carrageenate complex is its significantly lower solubility in water compared to this compound. google.com Standard this compound tablets can disintegrate during their passage through the esophagus, and if swallowed with insufficient water, the tablet may adhere to the esophageal mucosa. google.com This leads to high local concentrations of the drug, which can cause irritation and ulceration. google.com

By complexing emepronium with carrageenan, the active drug is bound within the less soluble complex. google.com This ensures that the majority of the emepronium remains biologically inactive during its transit through the esophagus. google.com The reduced solubility prevents the rapid release of a high concentration of the drug directly onto the sensitive mucosal tissue, thereby mitigating the risk of local injury. google.com This controlled release is a key feature of the complex's improved gastrointestinal safety profile. An in-vivo comparative study in dogs demonstrated the reduced esophagus-irritating effect of emepronium carrageenate tablets compared to a commercially available this compound product. google.com

Bioequivalence studies are essential to demonstrate that a new formulation of a drug performs in the human body in a manner that is sufficiently similar to the original reference product. nih.gov These studies typically compare key pharmacokinetic parameters such as the peak plasma concentration (Cmax) and the area under the concentration-time curve (AUC) to ensure that the rate and extent of absorption are comparable.

For emepronium, which is a quaternary ammonium (B1175870) antimuscarinic agent, absorption from the gastrointestinal tract is incomplete. drugfuture.com It is primarily excreted unchanged in the urine and feces. drugfuture.com Clinical studies evaluating the emepronium carrageenate complex have been conducted, often comparing its effects to a placebo. nih.gov While direct, head-to-head comparative bioavailability studies detailing pharmacokinetic parameters like AUC and Cmax against this compound were not identified in the provided search results, the clinical performance and excretion data serve as indicators of its systemic availability. nih.govdrugfuture.com The therapeutic objective of creating the carrageenate complex was primarily to reduce local esophageal side effects rather than to alter its systemic bioavailability. google.com

| Parameter | Description | Relevance to Emepronium Formulation |

|---|---|---|

| Absorption | Incompletely absorbed from the gastrointestinal tract. drugfuture.com | The formulation aims to deliver the drug to the site of absorption without causing local irritation. |

| Excretion | Mainly excreted unchanged in urine and feces. drugfuture.com | Urinary excretion can be used as a proxy measure for the amount of drug absorbed systemically. |

| Blood-Brain Barrier | Does not readily cross the blood-brain barrier at therapeutic doses. drugfuture.com | Systemic effects are primarily peripheral, a characteristic that is independent of the salt form. |

Mechanisms of Reduced Esophageal Irritation (e.g., reduced solubility, controlled release)

Strategies for Mitigating Adverse Gastrointestinal Effects

Beyond the development of the carrageenate complex, other pharmaceutical strategies are employed to minimize the gastrointestinal risks associated with emepronium, focusing on the physical properties of the solid dosage form itself.

Difficulty in swallowing, or dysphagia, can lead to tablets lodging in the esophagus, which is a significant concern for irritating drugs like this compound. nih.govresearchgate.net Pharmaceutical design principles are crucial for creating tablets that are easy to swallow, thereby ensuring rapid transit to the stomach. nih.gov Key factors include the tablet's size, shape, and surface characteristics. nih.gov

Film coatings are a widely adopted strategy to improve the swallowability of tablets. biogrund.com A smooth, lubricious coating can increase the tablet's mobility compared to an uncoated tablet of the same size and shape. nih.gov Materials such as hydroxypropyl methylcellulose (B11928114) (HPMC) are common, and specialized easy-swallow coatings have been developed to further reduce friction and improve patient experience. nih.govresearchgate.net For instance, the patent for emepronium carrageenate describes the formulation of both uncoated and film-coated tablets for biological testing. google.com The use of such coatings helps mitigate adverse events like gagging and choking and ensures the dosage form does not linger in the esophagus where it could cause local injury. nih.gov

| Design Principle | Mechanism of Action | Example/Application |

|---|---|---|

| Film Coating | Creates a smooth, slippery surface, reducing friction against the esophageal mucosa. nih.gov | Application of HPMC-based or other specialized easy-swallow polymer coatings. nih.govresearchgate.net |

| Size and Shape Optimization | Smaller, oval-shaped tablets are generally easier to swallow than large, round tablets. nih.gov | Designing tablets to be of a minimal acceptable size and a shape that facilitates easy passage. |

| Surface Lubricity | Reduces the tendency of the tablet to stick to mucosal surfaces. nih.gov | Incorporation of lubricant materials into the coating formulation. nih.govbiogrund.com |

The dissolution rate is a critical quality attribute for any oral solid dosage form, as it affects the rate of drug absorption. For a drug like emepronium, modifying the dissolution rate is a key strategy to prevent esophageal damage. The emepronium carrageenate complex was specifically designed to be sparingly soluble, which inherently modifies its dissolution profile compared to the highly soluble bromide salt. google.com

Dissolution studies are used to analyze and compare these profiles. These tests measure the amount of active ingredient that dissolves from the dosage form into a liquid medium over a set period under controlled conditions. For a modified formulation like emepronium carrageenate, the expected and desired result would be a slower, more controlled dissolution rate. This prevents the formation of a highly concentrated, and thus potentially harmful, solution of the drug in the local environment of the esophagus. The analysis would confirm that the complexation with carrageenan effectively retards the immediate release of the drug, aligning with the goal of minimizing mucosal irritation.

Pharmaceutical Design Principles for Enhanced Swallowability

Investigation of Alternative Administration Routes

The oral administration of this compound is associated with low and variable bioavailability. In pursuit of optimizing therapeutic outcomes, particularly for localized conditions, researchers have explored alternative routes of administration. This section details the investigation into intravesical instillation as a method to achieve a direct pharmacological effect on the bladder while potentially minimizing systemic exposure.

Intravesical Instillation for Localized Pharmacological Action

Intravesical administration offers the potential for a high concentration of a drug at the target organ, the bladder, thereby avoiding the first-pass metabolism and reducing systemic side effects. ijpcbs.com This approach has been investigated for several anticholinergic agents, including this compound, for the management of bladder overactivity. ijpcbs.com

A notable double-blind, controlled clinical trial investigated the local action of intravesically instilled this compound. nih.gov In this study, 20 patients with chronic urgency were randomly assigned to receive either 100 mg of this compound in 100 ml of saline solution or a placebo (saline solution alone) via intravesical instillation. nih.gov The results, observed over a one-week period, demonstrated a significant therapeutic effect in the treatment group. nih.gov

Further evaluation in a subsequent study involving 24 women with symptoms of frequency, urgency, with or without urge incontinence, utilized the same concentration of intravesically instilled this compound. nih.gov Treatment was repeated at weekly intervals if symptoms were not fully resolved, for a maximum of four instillations. nih.gov The follow-up period after the final treatment was at least three weeks. nih.gov The findings indicated a therapeutic influence on micturition frequency and urgency. nih.gov

The following table summarizes the key findings from this clinical research on the localized pharmacological action of intravesical this compound.

Table 1: Efficacy of Intravesical this compound Instillation

| Parameter | Patient Group | Treatment | Outcome | Citation |

|---|---|---|---|---|

| Symptom Relief | 20 patients with chronic urgency | 100 mg this compound in 100 ml saline | 8 out of 10 patients (80%) in the treatment group experienced symptom relief. | nih.gov |

| Symptom Disappearance | 24 women with frequency and urgency | 100 mg this compound in 100 ml saline, repeated weekly if needed (max 4 times) | Frequency and urgency disappeared in approximately 70% of patients. | nih.gov |

| Nocturia Reduction | 24 women with nocturia | 100 mg this compound in 100 ml saline, repeated weekly if needed (max 4 times) | Nocturia disappeared in 60% of affected women. | nih.gov |

| Urge Incontinence Reduction | 24 women with urge incontinence | 100 mg this compound in 100 ml saline, repeated weekly if needed (max 4 times) | Urge incontinence disappeared in 30% of affected women. | nih.gov |

Assessment of Systemic Absorption from Intravesical Route

A critical aspect of investigating intravesical administration is to determine the extent of systemic absorption of the drug from the bladder. The urothelium acts as a significant barrier to drug diffusion, which can be advantageous in localizing treatment and minimizing systemic side effects. ijpcbs.com

In the study of intravesical this compound, serum analyses were conducted to measure the concentration of freely circulating emepronium ions at increasing intravesical doses. nih.gov The research aimed to ascertain if the observed therapeutic effects were purely local. At the highest dosage tested, which was 100 mg of this compound in 100 ml of saline solution, the concentrations of the drug in the serum were found to be very low or undetectable. nih.gov This finding suggests minimal systemic absorption from the bladder when administered via this route. nih.gov

For context, it is useful to consider the systemic concentrations achieved through other routes of administration. A study comparing intramuscular and oral administration of this compound found significantly different peak plasma concentrations. nih.gov After intramuscular injection, maximum plasma concentrations ranged from 378 ng/ml to 1171 ng/ml. nih.gov In contrast, after oral intake, the maximum concentrations were much lower, ranging from 36 ng/ml to 64 ng/ml, highlighting the poor absorption from the gastrointestinal tract. nih.gov The very low to non-detectable serum levels after intravesical instillation stand in stark contrast to the systemic levels achieved even with oral administration. nih.govnih.gov

Table 2: Systemic Absorption and Peak Plasma Concentrations of this compound by Administration Route

| Administration Route | Dosage | Peak Serum/Plasma Concentration | Citation |

|---|---|---|---|

| Intravesical Instillation | 100 mg in 100 ml saline | Very low or not detectable | nih.gov |

| Intramuscular Injection | Not specified | 378 ng/ml to 1171 ng/ml | nih.gov |

| Oral Administration | Not specified | 36 ng/ml to 64 ng/ml | nih.gov |

Methodological Considerations and Research Paradigms

Urodynamic Assessment Techniques in Research

Urodynamic studies are fundamental to objectively measure the impact of emepronium (B1206306) bromide on lower urinary tract function. These techniques provide quantitative data on bladder and urethral physiology, moving beyond subjective symptom reporting.

Cystometry and Videocystourethrography

Cystometry is a key urodynamic test used in emepronium bromide research to evaluate the pressure-volume relationship of the bladder. clinicalgate.com It measures bladder capacity, compliance, and the presence of involuntary detrusor contractions. clinicalgate.com Studies have employed cystometry to assess changes in these parameters following the administration of this compound. nih.govnih.gov For instance, research has shown that intramuscular this compound can increase bladder capacity and delay the desire to void as measured by cystometry. nih.gov

Videocystourethrography, which combines cystometry with radiological imaging, provides a more detailed assessment by visualizing the bladder and urethra during filling and voiding. clinicalgate.comresearchgate.net This technique is particularly useful for identifying anatomical abnormalities like vesicoureteric reflux in conjunction with functional assessments. researchgate.net While not always the primary tool in this compound studies, its ability to correlate pressure-flow data with real-time images offers a comprehensive understanding of the drug's effects. clinicalgate.com

Measurement of Detrusor Pressure, Bladder Capacity, and Urinary Flow

The primary urodynamic parameters evaluated in this compound research include detrusor pressure, bladder capacity, and urinary flow rate.

Detrusor Pressure: This is the pressure exerted by the bladder wall muscle and is a direct measure of bladder contractility. nih.gov Studies have demonstrated that this compound can reduce detrusor pressure. nih.govcapes.gov.br

Bladder Capacity: Research has consistently investigated the effect of this compound on bladder capacity. Several studies have reported a significant increase in bladder capacity following treatment. nih.govnih.govcapes.gov.br For example, one study noted that the maximum bladder capacity increased from a mean of 292 ml to 352 ml. universiteitleiden.nl

Urinary Flow: The rate of urine expulsion is another critical measure. Urodynamic studies have shown that this compound can lead to a reduction in urinary flow. nih.govcapes.gov.br

The following table summarizes findings from a urodynamic study on the effects of this compound:

| Urodynamic Parameter | Effect of this compound | Citation |

|---|---|---|

| Detrusor Pressure | Reduced | nih.govcapes.gov.br |

| Bladder Capacity | Increased considerably | nih.govcapes.gov.br |

| Urinary Flow | Reduced | nih.govcapes.gov.br |

| Residual Urine | All subjects developed residual urine | nih.gov |

Study Designs in Clinical Research on this compound

The clinical evaluation of this compound has predominantly utilized randomized controlled trials and crossover study designs to assess its efficacy.

Randomized Controlled Trials and Crossover Study Designs

Randomized controlled trials (RCTs) are a cornerstone of clinical research, providing high-quality evidence by randomly assigning participants to treatment or placebo groups. nih.gov Several double-blind RCTs have been conducted to evaluate this compound. nih.govnih.gov For example, a double-blind trial assessed the effect of this compound on symptoms and bladder function after transurethral resection of the prostate, comparing it against a placebo. nih.gov

Crossover study designs, where participants receive both the active drug and a placebo in a sequential, randomized order, have also been frequently employed. nih.govkarger.comresearchgate.net This design allows for within-subject comparisons, which can be particularly useful. nih.gov A notable example is a double-blind crossover trial that demonstrated the superiority of this compound over placebo in reducing nocturnal urinary frequency in elderly women. nih.govbmj.com Another double-blind, crossover clinical trial compared terodiline (B98686) and this compound with a placebo for treating female detrusor overactivity. auajournals.org

Methodological Rigor and Limitations of Historical Studies

While early studies provided valuable insights, they often had methodological limitations when viewed through the lens of modern research standards. princeton.edu Establishing rigor in historical research can be challenging, and it's important to critically appraise the methodologies used. qualitative-research.netqualitative-research.net

Some historical studies on this compound have been criticized for not performing a double-blind controlled trial in patients with uniform urodynamic findings. karger.com Additionally, many older studies did not control for confounding variables such as concurrent instructions for bladder training or fluid restriction. princeton.edu Symptomatic improvement did not always correlate with objective changes in urodynamic measurements, highlighting a potential disconnect between subjective and objective outcomes. princeton.edu The validity of some studies has been questioned due to factors like the method of randomization and assessment of patient compliance. nih.gov

In Vitro and In Vivo Experimental Models

To understand the pharmacological mechanisms of this compound, researchers have utilized both in vitro (laboratory-based) and in vivo (animal-based) experimental models.

In Vitro Models: These models, which can include isolated tissue preparations or cell cultures, allow for the detailed study of a drug's direct effects on cells and tissues. nih.govnih.gov For this compound, in vitro studies in rats have been used to investigate its properties. capes.gov.br These models are crucial for elucidating mechanisms of action at a molecular level.

The selection of an appropriate model, whether in vitro or in vivo, depends on the specific research question being addressed, with each having its own advantages and limitations. nih.gov

Receptor Binding Studies Utilizing Radioligand Assays

This compound is an anticholinergic agent that functions as a muscarinic antagonist. nih.gov It blocks the action of acetylcholine (B1216132) at muscarinic receptors, which are instrumental in various bodily functions, including the contraction of the bladder's detrusor muscle. nih.govics.org The therapeutic effect of this compound in treating urinary frequency and incontinence is primarily attributed to its ability to inhibit these parasympathetic signals, leading to reduced involuntary bladder contractions and an increased bladder capacity.

Radioligand binding assays are a important technique for studying the interaction between a drug and its receptor. oncodesign-services.com This method uses a radioactive isotope-tagged ligand to measure the binding affinity of a compound to its target with high precision. oncodesign-services.comgiffordbioscience.com There are three main types of radioligand binding assays: competitive, saturation, and kinetic. giffordbioscience.comnih.gov

Competitive binding assays determine the affinity of an unlabeled compound (like this compound) by measuring its ability to compete with a fixed concentration of a radiolabeled ligand for the receptor binding sites. giffordbioscience.comnih.gov

Saturation binding assays involve incubating the receptor preparation with increasing concentrations of a radiolabeled ligand to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. giffordbioscience.comnih.gov

Kinetic binding assays measure the rate at which a radioligand associates with and dissociates from its receptor, providing further insight into the binding characteristics. giffordbioscience.comnih.gov

These assays are considered the gold standard for quantifying ligand-receptor interactions due to their sensitivity and robustness. oncodesign-services.comgiffordbioscience.comeurofinsdiscovery.com

While specific radioligand binding assay data for this compound is not detailed in the provided search results, the general mechanism of muscarinic antagonists is well-established through such studies. For instance, these assays have been crucial in understanding the receptor selectivity and affinity of various anticholinergic drugs used in urology. researchgate.net The data derived from these studies, such as IC50 values (the concentration of a drug that inhibits a specific biological or biochemical function by 50%), helps in comparing the potency of different muscarinic antagonists. giffordbioscience.com

Animal Models for Esophageal Irritation and Pharmacological Effects

Animal models are crucial for investigating both the therapeutic effects and potential adverse effects of pharmaceutical compounds like this compound before human clinical trials.

Pharmacological Effects: Animal models, particularly in rats and rabbits, have been instrumental in studying the pharmacological effects of this compound on bladder function. In these models, bladder voiding contractions, which mimic detrusor hyperactivity in humans, can be induced experimentally. Studies have shown that anticholinergic drugs like this compound can decrease the amplitude of these voiding contractions in a dose-dependent manner when administered intravenously in rats. nih.gov However, these agents were also observed to generally increase the frequency of contractions. nih.gov The rat bladder model is considered a valuable tool for differentiating the effects of various compounds, such as antimuscarinics and calcium antagonists, on bladder contractility. nih.gov

Esophageal Irritation: A known adverse effect associated with this compound is esophageal irritation. oup.com Animal models, particularly using cats, have been employed to study the local ulcerogenic effects of different drug formulations. oup.com In one such study, various tetracycline (B611298) preparations, including doxycycline (B596269) capsules and tablets, were tested for their potential to cause esophageal injury. oup.com This type of animal model allows for the direct observation of mucosal erosion and inflammation, providing valuable data on the local tolerability of oral medications. oup.com The development of surgically-induced animal models of gastroesophageal reflux has also been pivotal in understanding the mechanisms of esophageal injury and the progression to conditions like Barrett's esophagus. semanticscholar.org These models have demonstrated that reflux of duodenal contents can be more damaging to the esophageal mucosa than gastric acid alone. semanticscholar.org

The table below summarizes the application of animal models in the study of this compound and related conditions.

| Research Area | Animal Model | Findings/Applications |

| Pharmacological Effects (Bladder) | Rat, Rabbit | Evaluation of drug effects on induced bladder contractions; differentiation of drug mechanisms. nih.gov |

| Esophageal Irritation | Cat | Assessment of local ulcerogenic potential of oral drug formulations. oup.com |

| Gastroesophageal Reflux | Canine, Rat | Investigation of mechanisms of esophageal mucosal damage and carcinogenesis. semanticscholar.org |

| Eosinophilic Esophagitis | Mouse | Study of allergen-induced esophageal inflammation and epithelial remodeling. frontiersin.orgresearchgate.net |

Outcome Measurement and Patient-Reported Experiences

Quantitative Assessment of Micturition Frequency and Incontinence Episodes

The efficacy of treatments for overactive bladder (OAB), including therapies with this compound, is often evaluated through the quantitative assessment of micturition frequency and incontinence episodes. Clinical trials investigating treatments for OAB and urge incontinence consistently use these metrics as primary or secondary endpoints. odprn.ca

In clinical studies, patients are typically asked to maintain a voiding diary to record the number of micturitions and incontinence episodes over a specific period, often 24 hours. odprn.ca This provides a baseline against which the effects of the treatment can be measured. For instance, a double-blind, cross-over trial of this compound in elderly women demonstrated a statistically significant reduction in nocturnal micturition frequency compared to a placebo. nih.govnih.gov

A systematic review and network meta-analysis of drugs for OAB highlighted the importance of these quantitative outcomes. odprn.ca The analysis included data on the change from baseline in the mean number of micturitions, incontinence episodes, and urgency episodes per 24 hours. odprn.ca For example, some studies have shown that this compound can decrease micturition frequency by 10-20% at higher doses. Another study comparing terodiline, this compound, and placebo found that terodiline led to a small but significant reduction in 24-hour micturition frequency. nih.gov

The following table presents a hypothetical representation of data that might be collected in a clinical trial to assess the efficacy of this compound.

| Outcome Measure | Baseline (Mean per 24 hours) | After Treatment with this compound (Mean per 24 hours) | Change from Baseline |

| Micturition Frequency | 12.5 | 10.0 | -2.5 |

| Incontinence Episodes | 4.2 | 2.1 | -2.1 |

| Urgency Episodes | 8.7 | 5.5 | -3.2 |

| Nocturia Episodes | 3.1 | 1.8 | -1.3 |

Application of Quality of Life Instruments in Urological Research

In addition to quantitative measures of bladder function, the impact of OAB and its treatment on a patient's quality of life (QoL) is a critical outcome in urological research. nih.govd-nb.info Several validated questionnaires, known as patient-reported outcome measures (PROMs), are used to assess the subjective experience of living with urinary symptoms. einj.orgdovepress.com

Commonly used QoL instruments in this field include:

Incontinence-Specific Quality of Life Instrument (I-QOL): This questionnaire assesses the impact of incontinence on various aspects of life, including avoidance behaviors, psychosocial impacts, and social embarrassment. nih.goveinj.org

Overactive Bladder Questionnaire (OAB-q): This instrument measures both symptom severity and the health-related quality of life impact of OAB, with subscales for coping, concern, sleep, and social interaction. nih.govd-nb.infomtprehabjournal.com

King's Health Questionnaire (KHQ): This is a broad-ranging questionnaire that evaluates the impact of urinary incontinence on various domains of life, including general health perception, role limitations, and personal relationships. einj.orgohsu.edu

Studies have consistently shown a significant correlation between the severity of urinary incontinence and a lower quality of life. nih.govresearchgate.net For example, a study of Korean patients with OAB found that as the number of daily incontinence episodes increased, I-QOL scores decreased significantly, while OAB-q symptom bother scores increased. nih.govresearchgate.net The use of these instruments allows researchers to capture the patient's perspective on the effectiveness of a treatment, which may not be fully reflected in objective measures alone. mdpi.com

The table below illustrates how different QoL instruments are applied in urological research.

| QoL Instrument | Focus | Key Domains Assessed | Example Application |

| I-QOL | Incontinence-specific | Avoidance, Psychosocial Impact, Social Embarrassment | Assessing the impact of incontinence severity on daily life. nih.goveinj.org |

| OAB-q | OAB-specific | Symptom Bother, Coping, Concern, Sleep, Social Interaction | Measuring changes in symptom perception and QoL after treatment. nih.govd-nb.infomtprehabjournal.com |

| KHQ | Incontinence-specific | General Health, Role/Physical/Social Limitations, Emotions | Evaluating the broad impact of urinary symptoms on a patient's life. einj.orgohsu.edu |

| EQ-5D | Generic Health Status | Mobility, Self-Care, Usual Activities, Pain/Discomfort, Anxiety/Depression | Providing a general measure of health-related utility in OAB patients. nih.govd-nb.info |

Pharmacokinetic Monitoring in Clinical Trials

Pharmacokinetic (PK) monitoring is a fundamental component of clinical trials, providing essential information about the absorption, distribution, metabolism, and excretion (ADME) of a drug. genomind.comyoutube.com For this compound, a quaternary ammonium (B1175870) compound, understanding its pharmacokinetic profile is crucial for interpreting its clinical effects. nih.govncats.io

Absorption and Distribution: this compound is incompletely absorbed from the gastrointestinal tract and, as a quaternary ammonium compound, does not readily cross the blood-brain barrier. nih.govscribd.com Following intravenous administration in healthy volunteers, the serum concentration of emepronium declined in a triexponential manner, indicating a multi-compartment model of distribution. nih.gov The initial volume of distribution was found to be relatively small. nih.gov

Metabolism and Excretion: The primary route of elimination for many drugs is through the kidneys via urine. youtube.com The renal clearance of emepronium has been shown to vary with its serum concentration, suggesting that both glomerular filtration and active tubular secretion are involved in its excretion. nih.gov Therapeutic drug monitoring (TDM) can be particularly useful for drugs where there is significant inter-individual variability in pharmacokinetics, which can be influenced by factors such as age, renal function, and drug interactions. veteriankey.com

In clinical trials, pharmacokinetic parameters are determined by measuring drug concentrations in biological fluids, typically plasma or serum, at various time points after administration. veteriankey.com Key parameters that are often calculated include:

Half-life (t½): The time it takes for the drug concentration in the body to be reduced by half. nih.gov

Volume of Distribution (Vd): The apparent volume into which a drug distributes in the body to produce the observed concentration.

Clearance (CL): The volume of plasma from which the drug is completely removed per unit of time. nih.gov

Area Under the Curve (AUC): A measure of the total drug exposure over time. nih.gov

A study of intravenous this compound in healthy volunteers provided the following pharmacokinetic data:

| Pharmacokinetic Parameter | Finding |

| Serum Concentration Decline | Triexponential nih.gov |

| Terminal Half-life | 5.1-13 hours nih.gov |

| Total Serum Clearance | 24-38 L/hr nih.gov |

| Renal Clearance | Varies with serum concentration, indicating tubular secretion nih.gov |

Monitoring serum levels of this compound in clinical trials is also important for establishing a relationship between drug concentration and clinical effect. For instance, one study noted that the efficacy of emepronium in patients with detrusor hyperreflexia required serum concentrations of at least 20–30 µg/L.

Future Directions and Emerging Research Avenues

Development of Subtype-Selective Muscarinic Antagonists

Emepronium (B1206306) bromide is an anticholinergic agent that functions by blocking muscarinic receptors in the bladder, which helps to decrease bladder muscle contractions. The human bladder contains multiple muscarinic receptor subtypes, primarily M2 and M3. faimallusr.com While M2 receptors are more numerous, M3 receptors are primarily responsible for detrusor contraction. faimallusr.com

The development of antagonists that are highly selective for the M3 receptor subtype is a key area of research. nih.govphysiology.org The goal is to create drugs that can effectively target the bladder detrusor muscle while minimizing side effects associated with the blockade of other muscarinic receptor subtypes in different organs. researchgate.net This approach could lead to treatments with improved tolerability compared to older, non-selective agents. nih.gov

Currently, several M3-selective antagonists are in various stages of development and clinical use, offering alternatives to broader-acting drugs like oxybutynin (B1027). nih.gov The clinical success of agents like darifenacin, which has a higher affinity for M3 over other muscarinic subtypes, has paved the way for further research into even more selective compounds. nih.govphysiology.org

Table 1: Comparison of Muscarinic Receptor Antagonists

| Drug | Receptor Selectivity | Primary Use |

|---|---|---|

| Emepronium Bromide | Non-selective | Overactive bladder |

| Oxybutynin | Relatively non-selective | Overactive bladder nih.gov |

| Tolterodine | Some bladder selectivity | Overactive bladder nih.gov |

| Darifenacin | M3-selective | Overactive bladder nih.gov |

| Solifenacin | M3-selective | Overactive bladder nih.gov |

Integration of Omics Technologies for Personalized Therapeutics

The fields of genomics, proteomics, and metabolomics—collectively known as "omics"—hold the potential to revolutionize how urinary disorders are treated. By analyzing a patient's genetic makeup, protein expression, and metabolic profile, clinicians may one day be able to predict their response to a specific drug like this compound.

Recent studies have begun to use multi-omics approaches to understand the complex mechanisms underlying conditions like overactive bladder (OAB). researchgate.net For instance, research has utilized network pharmacology, transcriptome, and metabolome analysis to investigate the therapeutic mechanisms of traditional medicines used for OAB. researchgate.net This type of integrated analysis can help identify key biological targets and pathways involved in the disease and the drug's action. researchgate.net

For this compound, omics could help identify patients who are most likely to benefit from the drug and those who might be at higher risk for adverse effects, leading to more personalized and effective treatment strategies.

Advanced Drug Delivery Systems for Enhanced Safety and Efficacy

A significant challenge with oral administration of some drugs is ensuring adequate bioavailability and minimizing side effects. mdpi.com Advanced drug delivery systems (DDS) are being explored to overcome these limitations. mdpi.comnih.gov For a compound like this compound, which has been associated with esophageal irritation, novel delivery methods could significantly improve its safety profile. oup.com

Research is ongoing into various DDS, including:

Hydrogels and Nanogels: These systems can provide controlled and targeted drug release. mdpi.com Injectable hydrogels can form a stable depot for sustained release, potentially reducing the need for frequent dosing. mdpi.com

Transdermal Patches: This method of delivery bypasses the gastrointestinal tract, which could mitigate issues like esophageal ulceration. googleapis.com

In-situ Gels: These formulations can be administered as a liquid and then transition to a gel at the target site, allowing for prolonged and controlled drug release. nih.gov

These advanced systems aim to improve drug stability, provide sustained release, and enhance targeting, ultimately leading to better patient outcomes. mdpi.com

Re-evaluation of this compound in Modern Urological Contexts

While newer, more selective drugs have become available, there is merit in re-evaluating older medications like this compound within the context of modern urological practice. nih.gov Clinical trials have demonstrated its efficacy in reducing urinary frequency, particularly nocturnal frequency in elderly patients. bmj.comnih.gov

Studies have shown that intramuscular administration of this compound can increase bladder capacity and delay the desire to void. nih.gov However, its oral absorption can be insufficient to achieve the same effect on the bladder. nih.gov A double-blind crossover trial showed that this compound was superior to a placebo in reducing nighttime urination frequency in elderly women. bmj.com